molecular formula C10H10BrNO2 B1447851 3-Bromo-4-(2-methoxyethoxy)benzonitrile CAS No. 1557322-67-4

3-Bromo-4-(2-methoxyethoxy)benzonitrile

Cat. No.: B1447851
CAS No.: 1557322-67-4
M. Wt: 256.1 g/mol
InChI Key: ONQINDIEFCDHAA-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-methoxyethoxy)benzonitrile ( 1557322-67-4) is an aromatic organic compound with the molecular formula C 10 H 10 BrNO 2 and a molecular weight of 256.10 . This compound serves as a versatile and high-value building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals . Its molecular structure incorporates two key functional groups: a bromine atom and a nitrile group, which act as orthogonal reactive sites for a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions . The bromine substituent is amenable to reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex biaryl and heteroaryl systems. Meanwhile, the electron-withdrawing nitrile group can influence the electronic properties of the aromatic ring and can be further functionalized or hydrolyzed . The 2-methoxyethoxy side chain enhances the molecule's solubility and can be critical for optimizing the pharmacokinetic properties of drug candidates, such as bioavailability . Researchers utilize this benzonitrile derivative as a key intermediate in medicinal chemistry for the synthesis of compounds with potential neuroleptic, muscle relaxant, and sedative activities . In material science, its derivatives are investigated for their optical and electronic properties, including applications in dye sensitized solar cells . The compound is supplied with a documented purity level and is handled with cold-chain transportation to ensure stability and quality . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-bromo-4-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQINDIEFCDHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Aromatic Precursors

  • The bromination typically uses N-bromo-succinimide (NBS) as the brominating agent.
  • The reaction is conducted in a solvent such as acetic acid at controlled temperatures (25–50 °C).
  • The molar ratios are carefully controlled; for example, the ratio of NBS to the aromatic substrate is approximately 1.05–1.1:1.
  • The product is isolated by precipitation in cold water, filtration, and drying to yield 3-bromo-4-fluoronitrobenzene or related intermediates as pale yellow solids with high purity.

Etherification to Introduce the 2-Methoxyethoxy Group

  • The etherification step involves nucleophilic aromatic substitution of the fluorine atom by the 2-methoxyethoxy group.
  • Sodium methoxide or sodium methylate is used as the nucleophile in a methanol solvent.
  • Reaction temperatures vary from 10 °C to 80 °C, with typical conditions around 20–60 °C.
  • The molar ratio of sodium methylate to the bromo-fluoronitrobenzene substrate is in the range of 3.5–5.5:1.
  • Reaction times range from 0.8 to 4 hours.
  • After reaction completion, the mixture is poured into ice-cold water to precipitate the 3-bromo-4-(2-methoxyethoxy)nitrobenzene intermediate, which is filtered and dried to yield a white cotton-like solid with yields around 96%.

Reduction of Nitro to Amino Group (Optional Intermediate)

  • The nitro group in the intermediate can be reduced to an amino group using reducing agents such as sodium or catalytic hydrogenation with Pd/C or Raney Ni catalysts.
  • Reduction is performed in aqueous media at elevated temperatures (70–100 °C).
  • The reaction is monitored until completion, and the product is isolated by precipitation and filtration.
  • Yields for this step are typically around 73% for the amino derivative.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Time (h) Yield (%) Product Description
Bromination p-Fluoronitrobenzene, N-bromo-succinimide, Acetic acid 25–50 1–2 High 3-Bromo-4-fluoronitrobenzene (pale yellow)
Etherification Sodium methylate, Methanol solvent 10–80 0.8–4 ~96 3-Bromo-4-(2-methoxyethoxy)nitrobenzene (white solid)
Nitro reduction Na or Pd/C catalyst, Water/Alcohol solvent 70–100 3–5 ~73 3-Bromo-4-(2-methoxyethoxy)aniline (yellow powder)

Research Findings and Optimization Notes

  • Temperature control is critical during etherification to prevent side reactions and maximize yield.
  • The molar excess of sodium methylate ensures complete substitution of fluorine by the 2-methoxyethoxy group.
  • The precipitation in cold water after etherification and reduction steps aids in product isolation and purity.
  • Use of inert solvents such as dimethylformamide (DMF) or aliphatic ketones can be advantageous for some steps to improve solubility and reaction rates.
  • Catalytic hydrogenation offers a cleaner alternative to metal reductions but requires handling of hydrogen gas and catalysts.
  • The overall synthetic route benefits from a convergent process design , minimizing the number of isolation steps and improving cost-effectiveness.

Summary Table of Preparation Methodology

Preparation Step Key Reagents Solvent(s) Temperature Range (°C) Reaction Time (h) Yield (%) Notes
Bromination N-Bromo-succinimide, Acetic acid Acetic acid 25–50 1–2 High Controlled addition, stirring
Etherification Sodium methylate Methanol 10–80 0.8–4 ~96 Slow addition, temperature control
Nitro Reduction Na or Pd/C catalyst Water/Alcohol 70–100 3–5 ~73 Batchwise addition, stirring
Nitrile introduction (Not detailed; typically cyanation) Various Varies Varies Varies Usually from nitrile precursors or Sandmeyer reactions

Chemical Reactions Analysis

3-Bromo-4-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bromine, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-(2-methoxyethoxy)benzonitrile is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical studies to understand the interactions of brominated compounds with biological systems.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Bromo-4-(trifluoromethoxy)benzonitrile (CAS 191602-89-8)
  • Structure : Replaces the methoxyethoxy group with a trifluoromethoxy (-OCF₃) substituent.
  • Properties: The trifluoromethoxy group is strongly electron-withdrawing, enhancing the electrophilicity of the benzene ring compared to the methoxyethoxy group.
  • Applications : Used in agrochemicals and pharmaceuticals where enhanced metabolic stability is required.
3-Bromo-4-(3-hydroxypropoxy)benzonitrile (Compound 4i)
  • Structure : Features a 3-hydroxypropoxy (-OCH₂CH₂CH₂OH) chain.
  • Properties :
    • The hydroxyl group introduces polarity, increasing aqueous solubility compared to the methoxyethoxy derivative.
    • Susceptible to oxidation or further functionalization at the hydroxyl site .
  • Synthesis: Prepared via alkylation of 3-bromo-4-hydroxybenzonitrile with 2-bromopropanol, yielding 81% under basic conditions (K₂CO₃/DMF) .
4-Bromo-2-(2-methoxyethoxy)benzonitrile (AMTH114)
  • Structure : Bromine at the 4-position and methoxyethoxy at the 2-position.
  • Properties :
    • Regiochemical differences alter electronic distribution: the nitrile group at the 1-position may influence reactivity in electrophilic substitutions.
    • Commercial availability (AK Scientific) indicates utility in high-throughput screening .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Trends Reactivity Notes
3-Bromo-4-(2-methoxyethoxy)benzonitrile C₁₀H₁₀BrNO₂ 256.10 -OCH₂CH₂OCH₃, -Br, -C≡N Moderate polarity (glycol ether enhances solubility in polar aprotic solvents) Bromine acts as a leaving group; nitrile participates in cycloadditions
3-Bromo-4-(trifluoromethoxy)benzonitrile C₈H₃BrF₃NO 270.01 -OCF₃, -Br, -C≡N High lipophilicity Enhanced electrophilicity due to -OCF₃
4-Bromo-2-(2-methoxyethoxy)benzonitrile C₁₀H₁₀BrNO₂ 256.10 -OCH₂CH₂OCH₃, -Br, -C≡N Similar to target compound Regiochemical isomerism affects reaction sites

Biological Activity

3-Bromo-4-(2-methoxyethoxy)benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and case studies.

Chemical Structure

The compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a benzonitrile framework. Its molecular formula is C13H14BrNC_{13}H_{14}BrN, and it features functional groups that may enhance its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-4-(2-methoxyethoxy)benzonitrile exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzonitriles have shown inhibitory effects against several bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results suggest that the compound could be further explored as a potential antimicrobial agent.

2. Anticancer Properties

The anticancer potential of 3-Bromo-4-(2-methoxyethoxy)benzonitrile has been investigated in various studies. Preliminary findings indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of the compound on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Induction of Apoptosis
HeLa (Cervical Cancer)30Cell Cycle Arrest
A549 (Lung Cancer)20Apoptosis and Necrosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer activity.

The biological activity of 3-Bromo-4-(2-methoxyethoxy)benzonitrile can be attributed to its ability to interact with various molecular targets within cells. The bromine atom may enhance binding affinity to specific proteins, while the methoxyethoxy group could facilitate better solubility and cellular uptake.

Comparison with Analogous Compounds

To understand the unique properties of 3-Bromo-4-(2-methoxyethoxy)benzonitrile, it is useful to compare it with structurally related compounds:

Compound Antimicrobial Activity Anticancer Activity
3-Bromo-4-(2-methoxyethoxy)benzonitrileModerateSignificant
4-Bromo-3-(2-methoxyethoxy)benzonitrileLowModerate
3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehydeHighLow

This table illustrates that while some analogs may exhibit higher antimicrobial activity, 3-Bromo-4-(2-methoxyethoxy)benzonitrile shows promising anticancer properties.

Q & A

Q. Q1: What are the established synthetic routes for 3-bromo-4-(2-methoxyethoxy)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic substitution of 3-bromo-4-hydroxybenzonitrile with 2-methoxyethyl bromide. Key steps include:

  • Base Selection: Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF facilitates deprotonation and substitution. Higher yields (~94%) are achieved with excess base (6 eq) and heating at 80–100°C .
  • Solvent Optimization: Co-solvent systems (e.g., water/dioxane) improve solubility of intermediates, as seen in analogous brominated benzonitrile syntheses .
  • Purification: Flash column chromatography (hexane/ethyl acetate gradients) effectively isolates the product. Impurities often arise from incomplete substitution or residual hydroxyl intermediates, requiring TLC monitoring .

Q. Table 1: Synthetic Conditions Comparison

PrecursorReagentSolventTemp (°C)Yield (%)Reference
3-Bromo-4-hydroxybenzonitrile2-Methoxyethyl bromideDMF8094
3-Bromo-4-(bromomethyl)benzonitrileH₂O/dioxane10080

Structural Characterization

Q. Q2: How can researchers resolve discrepancies in NMR data for brominated benzonitrile derivatives?

Methodological Answer: Discrepancies often stem from solvent effects, impurities, or tautomerism. Best practices include:

  • Deuterated Solvent Consistency: Use CDCl₃ for comparability with literature (e.g., δ 7.84 ppm for aromatic protons in CDCl₃ ).
  • 2D NMR Validation: HSQC and HMBC experiments clarify coupling patterns and confirm methoxyethoxy linkage .
  • Cross-Referencing: Compare with structurally similar compounds, such as 3-bromo-4-(trifluoromethoxy)benzonitrile (δ 7.76–8.36 ppm for aromatic protons in CDCl₃ ).

Q. Table 2: Key NMR Peaks (CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3-Bromo-4-(2-methoxyethoxy)benzonitrile7.84 (d, J=2.0 Hz)158.83 (C-O)
3-Bromo-4-(trifluoromethyl)benzonitrile7.82–7.76 (m)148.6 (C-N)

Advanced Applications in Drug Discovery

Q. Q3: How can the methoxyethoxy group in this compound be leveraged for targeted drug design?

Methodological Answer: The 2-methoxyethoxy moiety enhances solubility and bioavailability while serving as a hydrogen-bond acceptor. Applications include:

  • Xanthine Oxidase Inhibitors: Analogous structures (e.g., triazole derivatives with methoxyethoxy groups) show potent inhibition via π-π stacking and hydrophobic interactions .
  • Prodrug Development: The ether linkage is enzymatically cleavable, enabling controlled release of active metabolites .
  • Structure-Activity Relationship (SAR): Modifying the chain length (e.g., replacing methoxyethoxy with hydroxypropoxy) alters binding affinity and metabolic stability .

Physicochemical Property Analysis

Q. Q4: What computational methods predict the solvation behavior and surface interactions of this compound?

Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) are critical:

  • Dipole Moment Calculations: Benzonitrile derivatives exhibit high dipole moments (~4 D), influencing miscibility and co-solvent utility .
  • Surface Adsorption Studies: The nitrile group binds to metal surfaces (e.g., Ag, Au), enabling applications in catalysis or sensors. MD simulations reveal preferential orientation at liquid interfaces .
  • Solvation Free Energy: Use COSMO-RS models to predict solubility in binary solvent systems (e.g., acetonitrile/water) .

Handling Contradictory Reactivity Data

Q. Q5: How should researchers address conflicting reports on the stability of brominated benzonitriles under basic conditions?

Methodological Answer: Instability often arises from elimination or hydrolysis. Mitigation strategies include:

  • pH Control: Maintain neutral to mildly basic conditions (pH 8–9) during reactions to prevent dehydrohalogenation .
  • Temperature Moderation: Avoid prolonged heating >100°C; microwave-assisted synthesis reduces degradation .
  • Additive Screening: Calcium carbonate (CaCO₃) scavenges HBr byproducts, improving yields in hydrolysis-prone systems .

Advanced Functionalization Strategies

Q. Q6: What catalytic systems enable efficient cross-coupling of 3-bromo-4-(2-methoxyethoxy)benzonitrile?

Methodological Answer: Palladium and gold catalysts are effective:

  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ with arylboronic acids (e.g., tetramethyl dioxaborolan derivatives) in THF/water .
  • Homocoupling: Visible light-driven Au(I) catalysts (e.g., AuCl) achieve biaryl formation without external oxidants .
  • Challenges: Steric hindrance from the methoxyethoxy group may require bulky ligands (e.g., XPhos) to enhance turnover .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-(2-methoxyethoxy)benzonitrile
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3-Bromo-4-(2-methoxyethoxy)benzonitrile

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